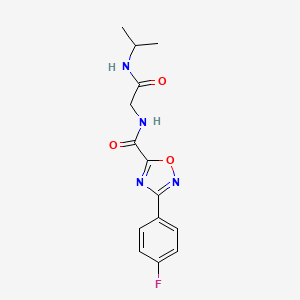
C14H15FN4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C14H15FN4O3 is known by its IUPAC name as 3-(4-fluorophenyl)-2-{1-[(2-methoxyethoxy)methyl]-1H-1,2,3,4-tetrazol-5-yl}prop-2-enal . It is a fluorinated organic molecule with a molecular weight of 306.292303 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H15FN4O3 typically involves multiple steps, starting with the preparation of the core tetrazole ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinated phenyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of temperature, pressure, and reaction times to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C14H15FN4O3: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
Scientific Research Applications
C14H15FN4O3: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, including its use as a lead compound in drug discovery.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C14H15FN4O3 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
C14H15FN4O3: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C14H15FN4O2: : A closely related compound with a different functional group.
C14H15FN3O3: : Another analog with a variation in the molecular structure.
These compounds share similarities in their core structure but differ in their functional groups and properties, making This compound unique in its applications and behavior.
Properties
Molecular Formula |
C14H15FN4O3 |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H15FN4O3/c1-8(2)17-11(20)7-16-13(21)14-18-12(19-22-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,20) |
InChI Key |
UKUVXDCSXTWTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















